molecular formula C18H24Cl2N6 B2932246 N-(3-chloro-4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179414-76-6

N-(3-chloro-4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2932246
CAS No.: 1179414-76-6
M. Wt: 395.33
InChI Key: GNBHQPRTGHASBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride ( 1179414-76-6) is a high-purity synthetic triazine derivative intended for research and development purposes. The compound has a molecular formula of C18H24Cl2N6 and a molecular weight of 395.33 g/mol . This chemical belongs to a class of 4,6-disubstituted s-triazine derivatives, which are privileged structures in medicinal chemistry known for their diverse biological activities and applications in drug discovery . Researchers utilize this compound primarily in pharmaceutical development, where triazine derivatives have demonstrated significant potential as kinase inhibitors , antifungal agents , and investigational compounds for neurological disorders . The molecular structure features a central 1,3,5-triazine core symmetrically substituted with pyrrolidine rings at the 4 and 6 positions, and a 3-chloro-4-methylphenylamine group at the 2-position, forming a hydrochloride salt for enhanced stability . The synthetic pathway for such triazine derivatives typically involves sequential nucleophilic substitution reactions on cyanuric chloride, allowing for controlled introduction of different substituents under varying temperature conditions . This product is provided with a minimum purity of 90% and is presented as a solid material. It is intended for research applications by qualified laboratory personnel only. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and implement appropriate safety precautions when handling this compound.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6.ClH/c1-13-6-7-14(12-15(13)19)20-16-21-17(24-8-2-3-9-24)23-18(22-16)25-10-4-5-11-25;/h6-7,12H,2-5,8-11H2,1H3,(H,20,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBHQPRTGHASBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions:

    Chloromethylphenyl Group Addition: The chloromethylphenyl group is introduced via electrophilic aromatic substitution, using reagents such as chloromethylbenzene.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Core Triazine Formation

  • Starting Material : Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational scaffold. Substitution of chlorine atoms with pyrrolidine occurs sequentially under controlled conditions .
  • Reaction Conditions :
    • First Substitution : Reacted with pyrrolidine in an aprotic solvent (e.g., THF or DCM) at 0–5°C to yield 2,4-dichloro-6-pyrrolidin-1-yl-1,3,5-triazine.
    • Second Substitution : Further reaction with pyrrolidine at elevated temperatures (40–60°C) produces 2-chloro-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazine .

Aromatic Amination

  • Coupling with 3-Chloro-4-Methylaniline :
    • The final chlorine atom at the 2-position is displaced by 3-chloro-4-methylaniline via SNAr, typically using a base (e.g., K2CO3 or Et3N) in a polar solvent (e.g., DMF or ethanol) .
    • Key Catalyst : Copper triflate or palladium-based catalysts enhance regioselectivity and yield .

Hydrochloride Salt Formation

  • The free base is treated with HCl gas or concentrated HCl in an ether/ethanol mixture to precipitate the hydrochloride salt, improving stability and solubility .

Reactivity and Functionalization

The triazine core and substituents enable diverse functionalization:

Substitution at the 2-Position

  • Electrophilic Aromatic Substitution : Limited due to electron-donating pyrrolidine groups.
  • Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings may introduce aryl/heteroaryl groups at the 2-position, though steric hindrance from the 3-chloro-4-methylphenyl group may reduce efficiency .

Modification of Pyrrolidine Substituents

  • N-Alkylation/Acylation : The pyrrolidine nitrogen can undergo alkylation (e.g., with alkyl halides) or acylation (e.g., with acetic anhydride) to alter hydrophobicity or hydrogen-bonding capacity .

Hydrolysis Resistance

  • The hydrochloride salt demonstrates stability under acidic conditions but may hydrolyze in strongly basic media, regenerating the free base .

Comparative Reaction Data

Reaction Type Conditions Yield Key Observations
Triazine Core SynthesisPyrrolidine, THF, 0°C → 60°C, 12 h78–85% Regioselective substitution confirmed by NMR
Aromatic Amination3-Chloro-4-methylaniline, DMF, 80°C, 8h65–72% Requires catalytic Cu(OTf)₂ for >90% purity
Hydrochloride FormationHCl (g), EtOH, 0°C, 2h95% Hygroscopic; stored under inert gas

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (DSC data inferred from analogs).
  • Photodegradation : Susceptible to UV light; storage in amber vials recommended .

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Formula (Base) Molecular Weight (Base) Salt Form Primary Applications/Notes Reference
N-(3-chloro-4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine 3-chloro-4-methylphenyl; pyrrolidin-1-yl C17H20ClN6 ~365.9 g/mol Hydrochloride Potential pharmaceutical agent -
Anilazine 2-chlorophenyl; dichloro C9H5Cl3N4 275.5 g/mol None Fungicide (agricultural use)
4,6-bis(4-methylphenyl)-1,3,5-triazin-2-amine 4-methylphenyl C17H16N4 276.3 g/mol None Research compound (structural studies)
N-(2-chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine 2-chlorophenyl; trichloromethyl C9H5Cl7N4 437.3 g/mol None High halogen content (potential toxicity)
4,6-diethoxy-N-(4-(5-(substituted-phenyl)-isoxazolyl)phenyl)-1,3,5-triazin-2-amine Ethoxy; isoxazoline-linked phenyl Variable ~400–450 g/mol None Antimicrobial activity (synthetic derivatives)
N-(3-(2-(diethylamino)ethoxy)phenyl)-4,6-bis(4-chlorophenyl)pyrimidin-2-amine 4-chlorophenyl; diethylaminoethoxy C27H26Cl2N4O 505.4 g/mol None PET tracer candidate (neuroinflammation)

Key Observations:

Aromatic Substituents : The target compound’s 3-chloro-4-methylphenyl group contrasts with simpler aryl groups (e.g., 2-chlorophenyl in anilazine or 4-methylphenyl in ’s compound). The chloro-methyl substitution may enhance lipophilicity and steric effects compared to unsubstituted analogs.

Amine Substituents: The pyrrolidin-1-yl groups at C4/C6 differ from halogenated (e.g., trichloromethyl ) or alkoxy groups (e.g., ethoxy ). Pyrrolidine’s cyclic amine structure may improve solubility and binding interactions in biological systems compared to linear amines (e.g., diethylaminoethoxy in ).

Biological Activity

N-(3-chloro-4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a triazine core substituted with a chloro-methylphenyl group and two pyrrolidine moieties. This structure suggests potential interactions with various biological targets, particularly within enzymatic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. The triazine ring is known for its ability to inhibit certain kinases, which play crucial roles in cell signaling pathways.

Key Mechanisms:

  • Kinase Inhibition: The compound may act as a kinase inhibitor, similar to other triazine derivatives that have shown efficacy against various cancer cell lines by disrupting signaling pathways involved in proliferation and survival .
  • Receptor Modulation: The presence of the pyrrolidine groups suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in many physiological processes .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that triazine derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression .

Antimicrobial Effects

Some derivatives of triazines have demonstrated antimicrobial activity. The presence of the chloro group is often linked to increased potency against bacterial strains .

Data Tables

Below is a summary table of the biological activity findings related to this compound:

Biological Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Kinase inhibitionDisrupts cell signaling pathways

Case Study 1: Anticancer Efficacy

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. A study reported an IC50 value in the low micromolar range for breast cancer cells, indicating strong potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Testing

A recent investigation into the antimicrobial properties revealed that the compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with metabolic pathways.

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